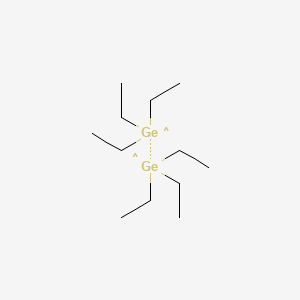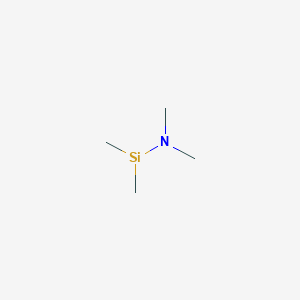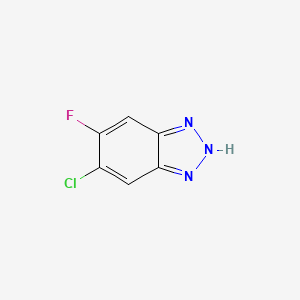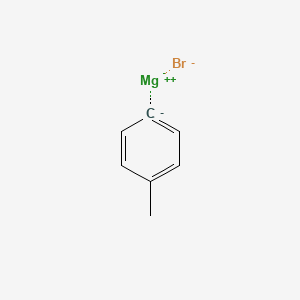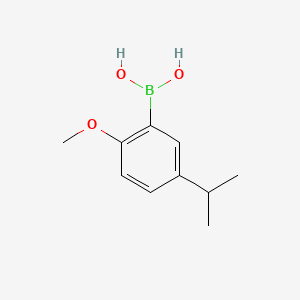
5-Isopropyl-2-methoxyphenylboronic acid
Overview
Description
5-Isopropyl-2-methoxyphenylboronic acid is a boronic acid derivative with the empirical formula C10H15BO3 . It is used as a reactant in the synthesis of many biologically active molecules .
Synthesis Analysis
The synthesis of 5-Isopropyl-2-methoxyphenylboronic acid involves several steps. One method starts from 3-Fluoroanisole, which reacts with iodate to form an iodide. This iodide then undergoes catalytic coupling with isopropyl ylboronic acid. Finally, selective deprotonation/boronation under the conditions of a large hindered base yields the product after hydrolysis .Molecular Structure Analysis
The molecular weight of 5-Isopropyl-2-methoxyphenylboronic acid is 194.04 . Its SMILES string isCOc1ccc(cc1B(O)O)C(C)C and its InChI string is 1S/C10H15BO3/c1-7(2)8-4-5-10(14-3)9(6-8)11(12)13/h4-7,12-13H,1-3H3 . Chemical Reactions Analysis
5-Isopropyl-2-methoxyphenylboronic acid is involved in Suzuki-Miyaura cross-coupling reactions . It is also used in the synthesis of oxazolidinones for use as cholesteryl ester transfer protein inhibitors for atherosclerosis treatment .Physical And Chemical Properties Analysis
5-Isopropyl-2-methoxyphenylboronic acid appears as a colourless powder . It has a melting point range of 84-88 °C . The predicted boiling point is 350.0±52.0 °C .Scientific Research Applications
Fluorescence Quenching Studies : Boronic acid derivatives, including those similar to 5-Isopropyl-2-methoxyphenylboronic acid, have been studied for their fluorescence quenching properties. Geethanjali et al. (2015) explored the fluorescence quenching mechanism of boronic acid derivatives, highlighting their potential in photophysical studies and applications in sensing technologies (Geethanjali, Nagaraja, & Melavanki, 2015).
Supramolecular Assemblies : Boronic acids are also integral in the design and synthesis of supramolecular assemblies. Pedireddi and Seethalekshmi (2004) demonstrated the assembly of phenylboronic and methoxyphenylboronic acids, which could be significant in materials science and nanotechnology (Pedireddi & Seethalekshmi, 2004).
Catalysis in Organic Synthesis : In the realm of organic synthesis, boronic acids, similar to 5-Isopropyl-2-methoxyphenylboronic acid, play a crucial role. For instance, Sakuma et al. (2000) discussed the use of arylboronic acids in asymmetric conjugate 1,4-addition, a key reaction in synthesizing beta-aryl esters, showcasing their catalytic abilities (Sakuma, Sakai, Itooka, & Miyaura, 2000).
Biocatalysis and Green Chemistry : In green chemistry and biocatalysis, 5-Isopropyl-2-methoxyphenylboronic acid derivatives could find applications. Yuan et al. (2019) reviewed the biocatalytic production of furandicarboxylic acid, a sustainable substitute for petroleum-derived materials, where derivatives of boronic acids could be relevant (Yuan, Liu, Du, Liu, Wang, & Liu, 2019).
Pharmaceutical Applications : Despite the exclusion of drug use and side effects, the structural characteristics of boronic acids, including 5-Isopropyl-2-methoxyphenylboronic acid, are significant in medicinal chemistry. Adamczyk-Woźniak et al. (2020) synthesized and characterized 2-formylphenylboronic acids for their antimicrobial activities, indicating the potential of similar compounds in pharmaceutical research (Adamczyk-Woźniak, Gozdalik, Wieczorek, Madura, Kaczorowska, Brzezińska, Sporzyński, & Lipok, 2020).
Safety And Hazards
Future Directions
5-Isopropyl-2-methoxyphenylboronic acid is a valuable reactant in the synthesis of many biologically active molecules . Its use in the synthesis of oxazolidinones for use as cholesteryl ester transfer protein inhibitors for atherosclerosis treatment suggests potential applications in the development of new therapeutics .
properties
IUPAC Name |
(2-methoxy-5-propan-2-ylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-7(2)8-4-5-10(14-3)9(6-8)11(12)13/h4-7,12-13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKAEAGLVJFBMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(C)C)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40404609 | |
| Record name | 5-Isopropyl-2-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Isopropyl-2-methoxyphenylboronic acid | |
CAS RN |
216393-63-4 | |
| Record name | 5-Isopropyl-2-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



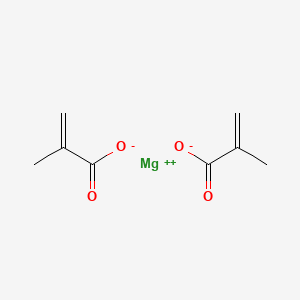
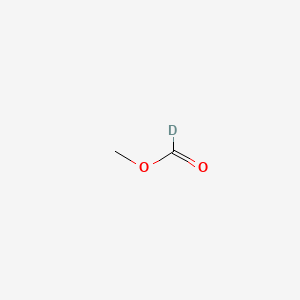
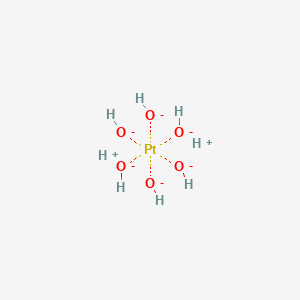
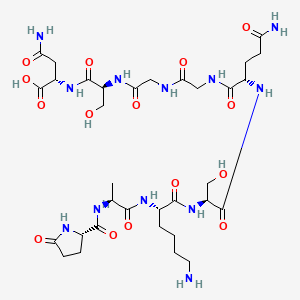
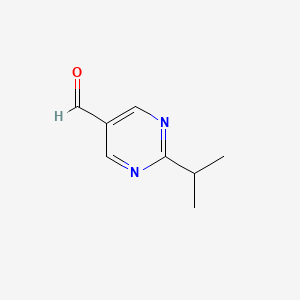
![9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime](/img/structure/B1588012.png)
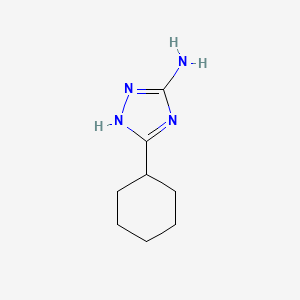
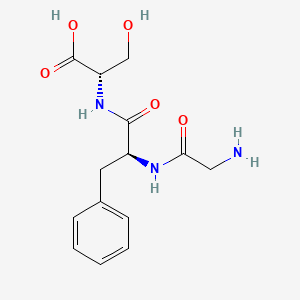
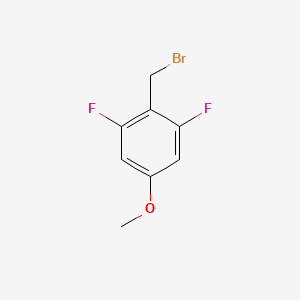
![Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B1588018.png)
